molecular formula C14H9F6P B1587421 Bis(4-trifluoromethylphenyl)phosphine CAS No. 99665-68-6

Bis(4-trifluoromethylphenyl)phosphine

Cat. No. B1587421
CAS RN: 99665-68-6
M. Wt: 322.18 g/mol
InChI Key: LLJITAAISCMRAR-UHFFFAOYSA-N
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Description

Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P . It is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .


Synthesis Analysis

The synthesis of compounds similar to Bis(4-trifluoromethylphenyl)phosphine involves incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . Another method involves the Grignard reaction from an intermediate, 4- (trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4- (trifluoromethyl)bromobenzene, followed by nitration and reduction .


Molecular Structure Analysis

The molecular structure of Bis(4-trifluoromethylphenyl)phosphine is represented by the SMILES string FC(F)(F)c1ccc(Pc2ccc(cc2)C(F)(F)F)cc1 . The molecular weight is 322.19 .


Chemical Reactions Analysis

Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .


Physical And Chemical Properties Analysis

Bis(4-trifluoromethylphenyl)phosphine is a liquid at room temperature with a density of 1.317 g/mL at 25 °C . Its refractive index is 1.512 .

Scientific Research Applications

Catalysis and Chemical Reactions

Cycloisomerization of Enynes

The synthesis of new phosphine gold(I) complexes using bis(trifluoromethanesulfonyl)imidate moiety showcases the application of related phosphine compounds in catalyzing a wide range of enynes cycloisomerizations. These air-stable complexes are noted for their high efficiency and ease of preparation and handling, underscoring the significance of phosphine ligands in catalytic processes (Mézailles et al., 2005).

Material Science

Polymer Synthesis

Research on hyperbranched poly(arylene ether phosphine oxide)s through nucleophilic aromatic substitution highlights the role of phosphine oxide derivatives in creating polymers with excellent thermal stability and solubility in organic solvents. This study points to the utility of phosphine-containing polymers in high-performance applications (Bernal et al., 2002).

Space Applications

Phenylphosphine oxide-containing perfluorocyclobutyl (PFCB) polymers have been developed for potential use in space environments, showcasing the multifunctional material applications of phosphine derivatives. These materials exhibit high thermal stability and resistance to atomic oxygen, making them suitable for space applications (Jin et al., 2003).

Polymer Chemistry

Flame Retardant Polymers

The synthesis of poly(ethylene terephthalate) copolymer containing triaryl phosphine oxide demonstrates the flame retardant capabilities of phosphine oxide derivatives. These copolymers exhibit improved thermal stability and flame retarding behavior, highlighting the role of phosphine compounds in enhancing material safety (Wang et al., 2000).

High-Performance Polyimides

Novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide have been synthesized, showing high glass transition temperatures, excellent thermal stability, and good solubility. This research underscores the importance of phosphine derivatives in the development of advanced polymeric materials (Zhu et al., 2007).

Safety And Hazards

Bis(4-trifluoromethylphenyl)phosphine is classified as acutely toxic if swallowed and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .

properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJITAAISCMRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402442
Record name BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-trifluoromethylphenyl)phosphine

CAS RN

99665-68-6
Record name BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-trifluoromethylphenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Panossian, H Fernández-Pérez, D Popa… - Tetrahedron …, 2010 - Elsevier
A library of highly modular P-OP ligands have been evaluated in Pd-catalysed allylic substitutions with C- and N-nucleophiles. Catalyst optimisation via a variation of the phosphino and …
Number of citations: 31 www.sciencedirect.com
CJ Li, J Lü, ZX Zhang, K Zhou, Y Li, GH Qi - Research on Chemical …, 2018 - Springer
A novel and convenient approach to the synthesis of various tertiary phosphines via a copper-catalyzed cross-coupling of (hetero)aromatic bromide with secondary phosphines has …
Number of citations: 8 link.springer.com
QX Zhang, Q Gu, SL You - Organic Letters, 2022 - ACS Publications
Pd-catalyzed intermolecular asymmetric allylic dearomatization of substituted β-naphthol derivatives with Boc-protected Morita–Baylis–Hillman (MBH) adducts was developed. The …
Number of citations: 3 pubs.acs.org
JE Kukowski, IP Smoliakova - Polyhedron, 2019 - Elsevier
Reactions of secondary phosphines HPR 1 R 2 [R 1 = R 2 = p-MeOC 6 H 4 (b), p-CF 3 C 6 H 4 (c), mesityl (Mes, d) or 1-adamantyl (Ad, e); R 1 = t-Bu, R 2 = Ph (f)] with cyclopalladated …
Number of citations: 3 www.sciencedirect.com
A Kausar - Am. J. Polym. Sci. Eng, 2017 - core.ac.uk
Thermosetting resins are network forming polymers with highly crosslinked structure. In this review article, thermoset of epoxy, unsaturated polyester resin, phenolic, melamine, and …
Number of citations: 43 core.ac.uk
A Kausar - American Journal of Polymer Science & Engineering, 2016 - core.ac.uk
One of the important classes of polymers is conductive polymers. These polymers mainly comprise of aromatic and aliphatic backbone. Polyaniline is one of most important type of …
Number of citations: 27 core.ac.uk
A Kausar - American Journal of Polymer Science and Engineering, 2016 - core.ac.uk
Graphene has emerged as a topic of huge scientific interest due to its high surface area, exceptional mechanical properties, electron transfer, and other physical properties. In polymers, …
Number of citations: 7 core.ac.uk
J Kukowski - 2017 - commons.und.edu
Cyclopalladation of organic ligands followed by reactions at the C–Pd bond with MPR2 (M= Li, K, or H) or other reagents (eg oxidants) is a desirable strategy for the synthesis of …
Number of citations: 2 commons.und.edu
A Kausar - International J Compos Mater, 2016
Number of citations: 3

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